molecular formula C23H22ClN5O3S B2405988 N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide CAS No. 1223966-40-2

N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide

Cat. No. B2405988
CAS RN: 1223966-40-2
M. Wt: 483.97
InChI Key: RKVRBKPQJNMGHR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide is a useful research compound. Its molecular formula is C23H22ClN5O3S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Properties : The chemical modification of heterocycles like pyrazole and 1,2,4-triazole is significant in medicine and pharmacy due to their pharmacological potential. Research has focused on the synthesis of compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are structurally similar to the queried compound. These syntheses involve complex reactions and have shown prospects in biological applications, particularly in targeting enzyme activities like 14α-demethylase lanosterol, indicating potential antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Biological Potential and Applications

  • Biological Activity : The fusion of triazole derivatives, which are key in this compound, shows importance as inhibitors of dipeptidyl peptidase-IV enzyme (DPP-IV), suggesting their use in treating or preventing type 2 diabetes. Such compounds are derived from similar processes involving hydrazinolysis, trifluoroacetylation, cyclization, and other steps, leading to the synthesis of potent DPP-IV inhibitors (Ling Yu-tao, 2009).

Anticonvulsant and Anticancer Properties

  • Anticonvulsant and Anticancer Activities : Derivatives of 1,2,4-triazolo[4,3-a]pyrazines, like the queried compound, have been synthesized and tested for anticonvulsant activity, showing promise in this area. Additionally, there's research on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming for anticancer activity. These derivatives were found to exhibit significant or moderate cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Kelley et al., 1995); (B. N. Reddy et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-4-19(21(30)25-15-10-9-14(2)16(24)13-15)33-23-27-26-20-22(31)28(11-12-29(20)23)17-7-5-6-8-18(17)32-3/h5-13,19H,4H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVRBKPQJNMGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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